tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate
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Overview
Description
tert-Butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. It is characterized by the presence of a tert-butyl ester group attached to the indole ring system. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate typically involves the reaction of an indole derivative with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester linkage. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction parameters, and enhanced safety. The use of flow microreactors allows for the continuous production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the formation of new functionalized indole derivatives .
Scientific Research Applications
tert-Butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a protecting group for amines in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S,3aS,7aS)-2-(aminomethyl)-octahydro-1H-indole-1-carboxylate
- tert-Butyl (2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate
Uniqueness
tert-Butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate is unique due to its specific structural configuration and the presence of the tert-butyl ester group. This configuration imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
Properties
CAS No. |
80876-00-2 |
---|---|
Molecular Formula |
C13H23NO2 |
Molecular Weight |
225.3 |
Purity |
85 |
Origin of Product |
United States |
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